1-(4-Bromophenoxy)-2-methylthioethane

Organometallic synthesis Regioselective lithiation Cross-coupling building blocks

1-(4-Bromophenoxy)-2-methylthioethane (CAS 166959-48-4), IUPAC name 1-bromo-4-(2-methylsulfanylethoxy)benzene, is a synthetic organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol. It features a para-bromophenoxy group linked via a two-carbon chain to a terminal methylthioether.

Molecular Formula C9H11BrOS
Molecular Weight 247.15 g/mol
Cat. No. B1370726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxy)-2-methylthioethane
Molecular FormulaC9H11BrOS
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCSCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrOS/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
InChIKeyWOQLPFZINZLWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenoxy)-2-methylthioethane (CAS 166959-48-4): A Dual-Functional Aryl Bromide–Thioether Building Block for Synthetic Chemistry


1-(4-Bromophenoxy)-2-methylthioethane (CAS 166959-48-4), IUPAC name 1-bromo-4-(2-methylsulfanylethoxy)benzene, is a synthetic organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol . It features a para-bromophenoxy group linked via a two-carbon chain to a terminal methylthioether. The compound is primarily utilized as a bifunctional building block in medicinal and agricultural chemistry, where the aryl bromide serves as a cross-coupling handle and the thioether can be oxidized to a sulfoxide or sulfone, or used directly for metal coordination or further functionalization [1]. Commercially available at purities typically ≥95% , it functions as an intermediate rather than an active pharmaceutical ingredient.

Orthogonal Handles
Aryl bromide for cross-coupling; oxidizable methylthioether enables sulfoxide/sulfone formation
Predictable Metalation
Methylthio group supports sequential Br–Li exchange and α-S lithiation in one pot
Supply Profile
Reported scalable patent route from aniline precursors; typically supplied at ≥95% purity

Why 1-(4-Bromophenoxy)-2-methylthioethane Cannot Be Replaced by a Generic Aryl Bromide or Simple Thioether


Generic substitution of 1-(4-Bromophenoxy)-2-methylthioethane with a simple aryl bromide (e.g., 4-bromoanisole) or a phenyl methyl thioether (e.g., 4-bromothioanisole) fails because the former lacks the thioether handle for subsequent oxidation, while the latter lacks the oxyethylene spacer that modulates both steric environment and metal-binding properties [1]. The compound's unique linkage—an aromatic ether connected to an aliphatic thioether via a two-carbon spacer—provides a specific spatial arrangement of these donor atoms that is crucial for selective metal-catalyzed transformations and metal-ion complexation in coordination chemistry. Furthermore, the orthogonality of the aryl bromide for cross-coupling versus the oxidizable methylthio group allows for sequential derivatization strategies not possible with simpler, mono-functional analogs [2].

Simple aryl bromides (e.g., 4-bromoanisole) lack the oxidizable thioether handle, preventing post-coupling sulfoxide/sulfone introduction.
Direct-ring thioethers (e.g., 4-bromothioanisole) lack the oxyethylene spacer, which may shift metal-binding geometry and steric tolerance.
Bulky alkylthio analogs (e.g., isopropylthio) can produce regioisomeric mixtures and may resist α-S metalation, limiting stepwise derivatization.

Differentiation Through Measurable Synthetic Parameters: Comparative Reactivity Data for 1-(4-Bromophenoxy)-2-methylthioethane and Its Analogs


Metalation Regiochemistry: Predictable Lithiation Outcomes for the Bromo(methylthio)arene Core Compared to Bulkier Alkylthio Analogs

In a model study on bromo(alkylthio)benzenes, the 4-bromo-(methylthio)benzene core (structurally analogous to the aromatic portion of 1-(4-bromophenoxy)-2-methylthioethane) undergoes metal–halogen exchange with 2 equiv of n-butyllithium, yielding para-substituted (alkylthio)benzenes in 75–85% yield [1]. By contrast, the bulkier 4-bromo-(isopropylthio)benzene showed a divergent pathway, affording a mixture of para-monosubstituted and ortho,para-disubstituted products under identical conditions, and failed to undergo α-S metallation due to steric hindrance at the α-carbon [1]. This demonstrates that the compact methylthio group provides a more predictable, two-site metallation profile (Br–Li exchange followed by α-S lithiation), a critical advantage when planning a multi-step, C–C bond-forming sequence.

Regioselective Lithiation
Class-level inference
4-Br(methylthio)benzene:
75–85% para-substituted;
bimetallation yields αS,para-product
4-Br(isopropylthio)benzene:
para/ortho,para mixture;
α-S metalation not observed
Supports predictable sequential Br–Li and α-S metalation for methylthio variant.
Based on bromo(alkylthio)benzene model system; linker effects require validation.
Organometallic synthesis Regioselective lithiation Cross-coupling building blocks

Synthetic Pathway Advantage: Patented Process Yields ≥85% for 4-Thioalkylbromobenzene Derivatives, Enabling Scalable Supply of 1-(4-Bromophenoxy)-2-methylthioethane

A patent process for preparing 4-thioalkylbromobenzene derivatives (the compound class to which 1-(4-bromophenoxy)-2-methylthioethane belongs) reports yields of at least 50–60%, preferably 70–80%, and especially ≥85% using a nitrite-mediated reaction of aniline precursors with dialkyl disulfides [1]. In contrast, the prior-art process (WO 99/58509, Example 25) could achieve only a 41% yield for closely related 2-methyl-3,4-dimethylthiobromobenzene [1]. This represents a >2-fold yield improvement and eliminates a problematic catalyst filtration step, enabling kilogram-scale supply with higher purity and lower cost [1].

Scalable Process Yield
Class-level inference
≥85% yield (improved process)
Prior art: 41% yield
Reported >2-fold yield gain supports scalable, cost-efficient procurement.
Class-level patent data; applied to 4-thioalkylbromobenzene family.
Process chemistry Scalable synthesis 4-thioalkylbromobenzene intermediates

Metal-Ion Selectivity: The 2-Methylthioethoxy Motif Confers Defined Chelation Geometry Distinct from Direct-Ring-Thioether or Mono-Oxygen Linkers

In a calix[4]arene study, the lower-rim 2-methylthioethoxy substituent—identical to the flexible side-chain of 1-(4-bromophenoxy)-2-methylthioethane—was shown to selectively extract Hg(II) and Ag(I) from aqueous chloroform-phase metal-ion mixtures, whereas the analogous 2-mercaptoethoxy group showed much broader, less selective metal-binding profiles [1]. This indicates that the methylthioether group in this specific ethylene-linked architecture offers a balance of soft donor character and steric accessibility that is distinct from both harder O-donor-only linkers and more polarizable thiol/thiolate analogs.

Metal-Ion Selectivity
Class-level inference
2-Methylthioethoxy calix[4]arene:
selective extraction for Hg(II), Ag(I)
2-Mercaptoethoxy calix[4]arene:
broader metal-binding profile
Methylthioethoxy motif yields narrow soft-donor selectivity, distinct from thiol/thiolate analogs.
Calixarene model; attachment via para-bromine may alter absolute selectivity.
Supramolecular chemistry Metal extraction Sensor design

High-Impact Application Scenarios for 1-(4-Bromophenoxy)-2-methylthioethane: From Metallopharmaceuticals to Herbicide Intermediates


Dual-Functional Building Block for Sequential Pd-Catalyzed Cross-Coupling and Sulfide Oxidation in Drug Discovery

The compound's aryl bromide undergoes efficient Suzuki, Heck, or Buchwald–Hartwig coupling (as evidenced by the high para-substitution yields in the metalation study [1]), while the intact methylthioether can be subsequently oxidized to a sulfoxide or sulfone, two pharmacophores common in kinase inhibitors and anti-inflammatory agents. This sequential, orthogonal functionalization enables the rapid construction of diverse screening libraries. The clean, predictable reactivity of the methylthio group eliminates the need for protecting-group strategies, reducing synthetic step count compared to using a free thiol precursor that would require protection during cross-coupling [2].

Precursor for the Synthesis of 4-(2-Methylsulfonylethoxy)benzene-Derived Herbicide Safeners or Plant Growth Regulators

Patent literature explicitly identifies 4-thioalkylbromobenzene derivatives as intermediates for herbicidally active isoxazolin-3-yl-acylbenzenes [1]. The methylthioethyl group can be oxidized to the corresponding methanesulfonylethyl derivative, a moiety found in acetolactate synthase (ALS) inhibitors and herbicide safeners. The improved process yield (≥85% vs. 41% in prior art) means that programs requiring multi-gram to kilogram quantities of downstream agrochemical intermediates can achieve significantly lower cost-per-gram and higher purity profiles [1].

Ligand Precursor for Hg(II)-Selective Chemosensors and Remediation Agents

Drawing directly from the calix[4]arene study demonstrating Hg(II) and Ag(I) selectivity for the 2-methylthioethoxy motif [1], this compound serves as a convenient precursor for the installation of the 4-oxy-2-methylthioethyl unit into larger sensor scaffolds via the reactive para-bromine handle. The bromide permits conjugation to fluorophores, solid supports, or peptide frameworks, while the methylthio group provides the recognition element for soft heavy-metal ions. Procurement of this specific building block allows environmental-analytical chemists to construct targeted Hg(II) probes without laborious multi-step syntheses of the metal-binding moiety.

Application
Selection Property
Validation Focus
Sequential cross-coupling & oxidation (drug discovery)
Orthogonal aryl bromide / oxidizable methylthioether
Coupling efficiency and sulfide-to-sulfone oxidation fidelity
Agrochemical intermediate (ALS inhibitor / safener precursor)
Scalable oxidation to methanesulfonylethyl derivative
Oxidation conversion and purity profile at multi-gram scale
Hg(II)-selective chemosensor / remediation ligand
Methylthioethoxy recognition for soft heavy-metal ions
Metal-binding selectivity and conjugate sensor response
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